molecular formula C5H11NO2 B151541 (3Z)-3-Methoxyiminobutan-2-ol CAS No. 133911-19-0

(3Z)-3-Methoxyiminobutan-2-ol

Cat. No.: B151541
CAS No.: 133911-19-0
M. Wt: 117.15 g/mol
InChI Key: WPHUYJPJRANCOS-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its Z-configuration at the imino group distinguishes it from stereoisomers, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

133911-19-0

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(3Z)-3-methoxyiminobutan-2-ol

InChI

InChI=1S/C5H11NO2/c1-4(5(2)7)6-8-3/h5,7H,1-3H3/b6-4-

InChI Key

WPHUYJPJRANCOS-XQRVVYSFSA-N

SMILES

CC(C(=NOC)C)O

Isomeric SMILES

CC(/C(=N\OC)/C)O

Canonical SMILES

CC(C(=NOC)C)O

Synonyms

2-Butanone, 3-hydroxy-, O-methyloxime, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence highlights structurally related compounds, particularly diketopiperazines and substituted propan-2-ol derivatives, which share functional groups or stereochemical features with (3Z)-3-Methoxyiminobutan-2-ol. Below is a comparative analysis:

Table 1: Key Features of this compound and Analogous Compounds

Compound Name Core Structure Functional Groups Bioactivity/Properties Source
This compound Butan-2-ol with methoxyimino –OH, –N–O–, methoxy Not explicitly reported N/A
Albonoursin (7) Diketopiperazine Cyclic dipeptide, benzylidene Antiviral (H1N1 IC₅₀: 6.8 μM) Marine Drugs
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) Diketopiperazine Cyclic dipeptide, benzylidene, isobutyl Antiviral (H1N1 IC₅₀: 28.9 μM) Marine Drugs
1-(3-Benzyl-2-imino...propan-2-ol (5–11) Benzo[d]imidazol-propan-2-ol Imino, aryloxy, benzyl LCMS purity >98%, varied substituents 2011 Study
(3Z)-3-Hexenyl Acetate Hexenyl ester Acetate, Z-configured alkene Plant volatile (attractant) Field Study

Key Observations:

Functional Group Influence: The methoxyimino group in this compound may enhance solubility compared to purely hydrophobic analogs like albonoursin, which lacks polar substituents . Compounds with Z-configuration (e.g., (3Z)-3-hexenyl acetate) exhibit stereospecific bioactivity, suggesting that the Z-isomer of the target compound could have distinct interactions in biological systems .

Bioactivity Trends :

  • Diketopiperazines with Z-configured benzylidene groups (e.g., compounds 3, 6, 7) show antiviral activity against H1N1, with IC₅₀ values ranging from 6.8 to 41.5 μM . This suggests that the Z-configuration and aromatic substituents are critical for antiviral efficacy.
  • Substituted propan-2-ol derivatives (e.g., compounds 5–11) demonstrate high purity (>98%) and structural diversity, emphasizing the versatility of the propan-2-ol scaffold in drug design .

Physicochemical Properties: Electronegativity and Stability: While direct data on this compound is absent, studies on substituent electronegativity (e.g., methoxy vs. benzyl) correlate with chemical shift patterns and stability in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.